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Compound of Interest

Compound Name: 3,5-difluoropyridin-2-ol

CAS No.: 914482-23-8

Cat. No.: B1590269 Get Quote

In the landscape of medicinal chemistry, 3,5-difluoropyridin-2-ol (often existing as its

tautomer 3,5-difluoro-2-pyridone) represents a high-value scaffold. It serves as a bioisostere for

phenols and amides, offering a unique combination of metabolic stability, modulated acidity

(pKa), and hydrogen-bonding capability.

Unlike the parent 2-pyridone, which is metabolically vulnerable at the 3 and 5 positions, the

3,5-difluoro analog effectively "caps" these soft spots with fluorine atoms. This modification not

only blocks oxidative metabolism (Cytochrome P450) but also electronically tunes the scaffold,

making the N-H a stronger hydrogen bond donor without significantly increasing lipophilicity.

Tautomeric Landscape: Lactam vs. Lactim
The defining feature of 2-hydroxypyridines is their prototropic tautomerism. For 3,5-
difluoropyridin-2-ol, the equilibrium is heavily influenced by the electron-withdrawing nature of

the fluorine atoms and the solvent environment.

Key Insight: In aqueous (biological) media and the solid state, the 2-pyridone (lactam) form is

the dominant species.[1] The 3,5-difluoro substitution pattern, while electron-withdrawing, does

not reverse this preference in polar solvents, preserving the scaffold's ability to act as a donor-

acceptor motif in protein binding pockets.
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Figure 1: Tautomeric Equilibrium of 3,5-Difluoropyridin-2-ol. The lactam form predominates in biological contexts.
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Physicochemical Profiling: Comparative Data
The introduction of fluorine at the 3 and 5 positions drastically alters the electronic landscape

compared to the non-fluorinated parent and mono-fluorinated analogs.

Table 1: Comparative Physicochemical Properties
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Property
2-Pyridone
(Parent)

3-Fluoro-2-
pyridone

3,5-Difluoro-2-

pyridone

Mechanism of
Action

pKa (N-H) ~11.65 ~9.5 - 10.0 ~7.5 - 8.5 (Est.)

EWG (F)

stabilizes the

conjugate base

(anion),

increasing

acidity.

LogP

(Lipophilicity)
-0.58 ~0.1 ~0.4

Fluorine

increases

lipophilicity vs. H,

improving

membrane

permeability.

H-Bond Donor

(HBD)
Moderate Stronger Strongest

Electron-deficient

ring polarizes the

N-H bond.

Metabolic

Stability

Low (Oxidation

at C3/C5)

Moderate (C5

vulnerable)
High

C-F bonds block

primary

metabolic soft

spots.

Dipole Moment
High (Lactam

form)
High Modulated

Vector sum of C-

F dipoles

opposes

carbonyl dipole.

Expert Note on pKa: The significant drop in pKa (increased acidity) for the 3,5-difluoro analog

makes the N-H group a potent hydrogen bond donor in enzyme active sites. However, it also

means the compound may partially ionize at physiological pH (7.4), which can impact solubility

and permeability.

Synthetic Utility & Reactivity[2][3]
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Synthesizing 3,5-difluoropyridin-2-ol requires bypassing the inherent unreactivity of the

pyridine ring. The most robust industrial and laboratory method involves the hydrolysis of highly

fluorinated precursors.

Protocol: Hydrolysis of 2,3,5-Trifluoropyridine
This method is preferred over diazotization of 2-amino-3,5-difluoropyridine due to higher yields

and cleaner workup.

Reagents:

Substrate: 2,3,5-Trifluoropyridine (CAS 76469-41-5)

Reagent: Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

Solvent:tert-Butanol / Water (1:1 mixture) or DMSO (for difficult cases)

Step-by-Step Methodology:

Preparation: Dissolve 2,3,5-trifluoropyridine (1.0 eq) in a 1:1 mixture of tert-butanol and

water.

Nucleophilic Attack: Add solid KOH (2.5 eq) slowly at 0°C. The reaction is exothermic.

Reflux: Heat the mixture to 80°C for 4–6 hours. The nucleophilic hydroxide selectively

attacks the C2 position (most electron-deficient due to adjacent nitrogen).

Note: The C3 and C5 fluorines deactivate the ring towards electrophilic attack but activate

the C2 position for nucleophilic aromatic substitution (SNAr).

Acidification: Cool to room temperature and acidify carefully with 2N HCl to pH ~3. This

protonates the intermediate anion, precipitating the product.

Isolation: Filter the resulting white solid. Recrystallize from ethanol/water if necessary.
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Figure 2: Synthesis of 3,5-Difluoro-2-pyridone via Regioselective Hydrolysis

2,3,5-Trifluoropyridine KOH / t-BuOH / H2O
(S_NAr Mechanism)

Intermediate:
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(Anionic form)

  80°C, 4h  
HCl (pH 3) 3,5-Difluoro-2-pyridone
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  Protonation  
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Medicinal Chemistry Applications
A. Metabolic Blocking (The "Fluorine Shield")
In non-fluorinated pyridones, the C3 and C5 positions are electron-rich and prone to oxidation

by Cytochrome P450 enzymes.

Mechanism: Replacing C-H with C-F (Bond Energy: ~116 kcal/mol vs. ~99 kcal/mol) renders

these sites inert to oxidative debulking.

Result: Extended half-life (

) and improved bioavailability.

B. Bioisosterism
The 3,5-difluoro-2-pyridone scaffold is a validated bioisostere for:

3,5-Difluorophenol: Mimics the acidity and H-bonding but with higher polarity.

Amides: The lactam motif (-NH-C=O-) mimics a peptide bond but is conformationally

constrained within the ring.

C. Case Study: Kinase Inhibitors
In the development of c-Met kinase inhibitors (e.g., analogs of Cabozantinib), replacing a

phenyl ring with a pyridine or pyridone is a common strategy to improve solubility.[2] The 3,5-

difluoro-2-pyridone specifically has been explored to maintain the lipophilic contacts of a phenyl

ring (via fluorine) while introducing a hydrogen bond donor (N-H) to interact with the hinge

region of the kinase ATP-binding pocket.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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